

Solid-Phase Synthesis of Anoplin: An Application Note and Protocol

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Compound of Interest			
Compound Name:	Anoplin		
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Abstract

Anoplin, a small decapeptide (H-Gly-Leu-Leu-Lys-Arg-Ile-Lys-Thr-Leu-Leu-NH₂) originally isolated from the venom of the solitary wasp Anoplius samariensis, has garnered significant interest due to its broad-spectrum antimicrobial activity.[1][2][3] Its amphipathic, α -helical structure allows it to disrupt bacterial membranes, presenting a promising avenue for the development of new antibiotics.[2][4][5] This document provides a detailed protocol for the solid-phase synthesis of **Anoplin** using Fmoc chemistry, along with purification and characterization methods.

Overview of Anoplin Synthesis

The solid-phase peptide synthesis (SPPS) of **Anoplin** is typically performed on a Rink-amide resin to yield a C-terminal amide upon cleavage.[1] The synthesis employs 9-fluorenylmethoxycarbonyl (Fmoc) chemistry for the temporary protection of the α -amino group of the amino acids.[1][2][4] The process involves a cyclical series of deprotection, washing, coupling, and washing steps to build the peptide chain sequence-specifically from the C-terminus to the N-terminus. Following chain assembly, the peptide is cleaved from the resin and deprotected, followed by purification and characterization.

Quantitative Data Summary



The following table summarizes representative quantitative data for the synthesis and characterization of **Anoplin**.

Parameter	Value	Method	Reference
Peptide Sequence	Gly-Leu-Leu-Lys-Arg- lle-Lys-Thr-Leu-Leu- NH2	[2]	
Molecular Formula	C54H103N15O12	[6]	_
Molecular Weight	1153.5 Da (monoisotopic)	Mass Spectrometry (MALDI-TOF)	[2][6]
Purity (Crude)	Variable	Analytical RP-HPLC	[4]
Purity (Purified)	>90% - 97%	Analytical RP-HPLC	[4][6]

Experimental Protocols Materials and Reagents

- Rink-amide resin (e.g., TentaGel S RAM, 0.24 mmol/g loading)[1][4]
- Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Ile-OH, Fmoc-Thr(tBu)-OH)
- Coupling reagents:
 - O-(7-Aza-1H-benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[1]
 - 1-hydroxy-7-azabenzotriazole (HOAt)[1]
- Bases:
 - N,N-Diisopropylethylamine (DIPEA) or Collidine[1]
 - Piperidine

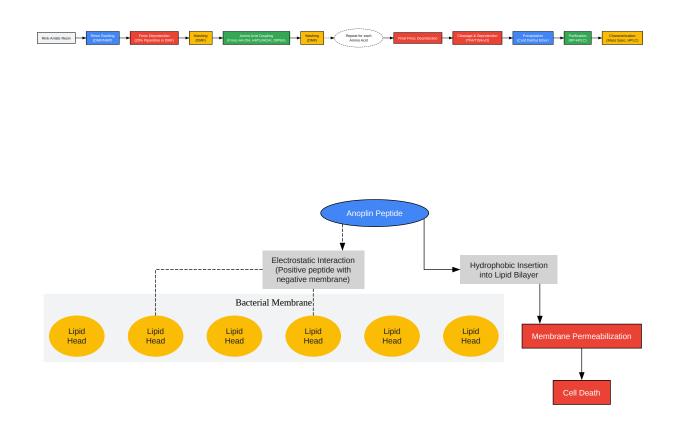


- · Solvents:
 - N,N-Dimethylformamide (DMF)
 - N-Methylpyrrolidone (NMP)[4]
 - Dichloromethane (DCM)
 - Acetonitrile (ACN)
 - Diethyl ether
- Cleavage Cocktail:
 - Trifluoroacetic acid (TFA)
 - Triisopropylsilane (TIS)
 - Water (H₂O)
- Purification Buffers:
 - Buffer A: 0.1% TFA in H₂O
 - Buffer B: 0.1% TFA in Acetonitrile

Solid-Phase Peptide Synthesis Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of **Anoplin**.





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